molecular formula C7H7BrClNO2 B2783503 2-amino-6-bromobenzoic acid HCl CAS No. 268566-21-8

2-amino-6-bromobenzoic acid HCl

Cat. No. B2783503
CAS RN: 268566-21-8
M. Wt: 252.49
InChI Key: DFGBDUKABFDVOB-UHFFFAOYSA-N
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Description

2-Amino-6-bromobenzoic acid HCl is a chemical compound with the empirical formula C7H6BrNO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves reactions such as condensation with aminoquinolines and palladium (II)-catalyzed C–H activation . The reaction mixture is usually stirred for a certain period, then cooled, and acidified to a specific pH with HCl .


Molecular Structure Analysis

The molecular weight of this compound is 252.49 . Its InChI code is 1S/C7H6BrNO2.ClH/c8-4-2-1-3-5 (9)6 (4)7 (10)11;/h1-3H,9H2, (H,10,11);1H .


Chemical Reactions Analysis

The chemical reactions involving this compound or similar compounds can be complex. For instance, amines can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 252.49 . The compound is white to cream to brown in color .

Safety and Hazards

The safety data sheet for 2-amino-6-bromobenzoic acid HCl indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) targeting the respiratory system .

properties

IUPAC Name

2-amino-6-bromobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,9H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGBDUKABFDVOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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